![molecular formula C13H18ClN B1435039 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride CAS No. 1803609-90-6](/img/structure/B1435039.png)
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride
Overview
Description
2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride is a chemical compound with the CAS Number: 1803609-90-6 . It has a molecular weight of 223.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N.ClH/c1-2-6-12-11 (5-1)9-14-10-13 (12)7-3-4-8-13;/h1-2,5-6,14H,3-4,7-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis and Chemical Reactions The compound 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride and its derivatives are primarily involved in the synthesis of various heterospiro systems and spirocyclic compounds. These compounds are used as intermediates in the synthesis of more complex chemical structures. For instance, 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, a related compound, is synthesized and used as an intermediate for derivatives of heterospiro systems (Kisel, Kostyrko, & Kovtunenko, 2002). Another example includes the synthesis of 2-propanol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, which involves the reaction of the compound with phenoxymethyloxiranes and secondary amines (Aghekyan et al., 2015).
Spirocyclic Systems and Pharmacophores Spirocyclic compounds derived from the compound are significant due to their potential pharmacophore properties. For example, a series of novel spiroheterocycles were synthesized and evaluated for their antitubercular activity, indicating the relevance of these compounds in pharmaceutical research (Hadda et al., 2007). Similarly, novel substituted acetamide derivatives were synthesized, highlighting the diverse chemical modifications and potential biological activities of these derivatives (Aghekyan & Panosyan, 2016).
Cycloaddition Reactions and Compound Construction The construction of spiropyrido[2, 1‐a]isoquinoline and related compounds involves tandem reactions and 1,4-dipolar cycloadditions, illustrating complex chemical synthesis processes (Zhang, Han, Sun, & Yan, 2017). Moreover, the synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] scaffolds via an intramolecular Prins cascade process demonstrates the intricate synthetic strategies used to obtain pharmacologically relevant structures (Subba Reddy, Medaboina, & Sridhar, 2015).
Safety and Hazards
properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-6-12-11(5-1)9-14-10-13(12)7-3-4-8-13;/h1-2,5-6,14H,3-4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCPFOQNAVPZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)


![2-[2-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434961.png)
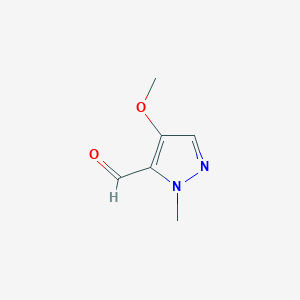

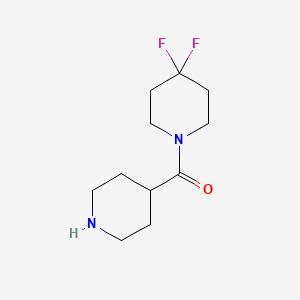
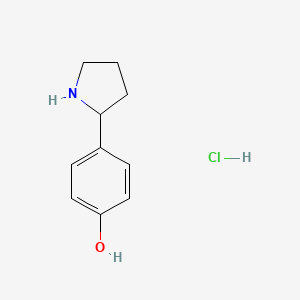



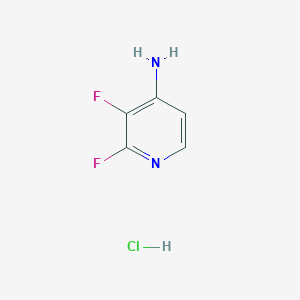
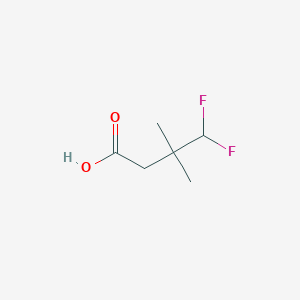
![2-[3-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434979.png)